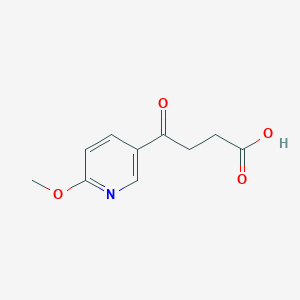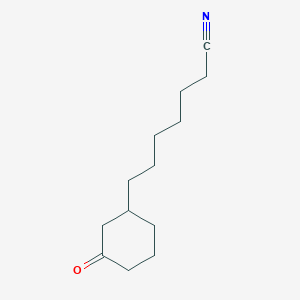
4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid, also known as 6-methoxy-3-pyridyl-4-oxobutanoic acid (MPOBA), is a naturally occurring organic compound that has been the subject of numerous scientific studies. It is a structural analog of the neurotransmitter glutamate and is found in the human body, where it is involved in a variety of biochemical and physiological processes. MPOBA has been studied for its potential applications in the treatment of various neurological and psychiatric disorders, as well as its potential as a tool for laboratory experiments. The purpose of
Aplicaciones Científicas De Investigación
1. Bone Turnover and Osteoporosis Treatment
4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise in the treatment and prevention of osteoporosis. It exhibited significant efficacy in in vivo models of bone turnover, marking it as a potential therapeutic agent in this field (Hutchinson et al., 2003).
2. Structural Analysis and Hydrogen Bonding
The structural characterization of compounds including 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid has been explored, focusing on their molecular conformations and hydrogen bonding patterns. This includes the study of protonation sites and intermolecular hydrogen bonds, contributing to the understanding of the compound's chemical properties and potential interactions (Böck et al., 2021).
3. Pharmaceutical Compound Behavior
Research has been conducted on the hydration and crystallization properties of pharmaceutical compounds related to 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid. The focus has been on understanding different crystalline forms and their stability under various conditions, which is crucial for pharmaceutical development and formulation (Zhao et al., 2009).
4. Luminescence and Liquid Crystalline Behavior
Studies have explored the luminescent properties and liquid crystalline behavior of derivatives of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid. These compounds have shown potential as mesogens, with applications in materials science, particularly in the context of their phase behavior and optical properties (Ahipa et al., 2014).
5. Catalytic Activity and Complex Formation
The compound has been a part of research focusing on its role in forming stable complexes with metal ions, such as Cu(II), and its potential catalytic activity. These studies contribute to the understanding of its chemical reactivity and potential applications in catalysis and material sciences (Drabina et al., 2010).
Propiedades
IUPAC Name |
4-(6-methoxypyridin-3-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-9-4-2-7(6-11-9)8(12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQSOGJEIFPNMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642128 |
Source


|
| Record name | 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid | |
CAS RN |
898784-56-0 |
Source


|
| Record name | 6-Methoxy-γ-oxo-3-pyridinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)


